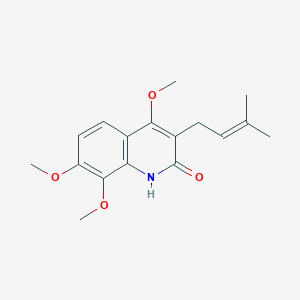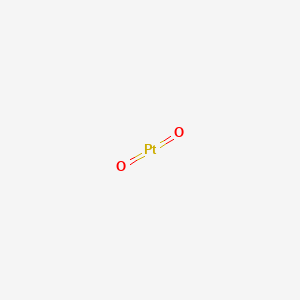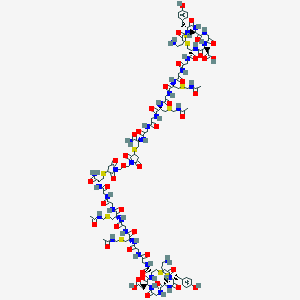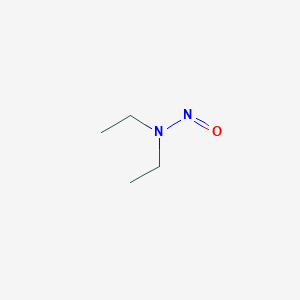
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (ACHC) is an amino acid derivative that has been studied for its potential therapeutic applications. It is a cyclic analogue of glycine, which is an important neurotransmitter in the central nervous system. ACHC has been shown to have unique biochemical and physiological effects that make it an interesting candidate for further research.
Mécanisme D'action
The mechanism of action of 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid is not fully understood, but it is thought to involve modulation of the activity of various receptors and enzymes. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. This compound has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate the activity of the NMDA receptor. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It also has unique biochemical and physiological effects that make it an interesting candidate for further research. However, there are some limitations to its use in lab experiments. This compound is relatively expensive compared to other amino acid derivatives, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid. In neuroscience, further research could focus on the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. In oncology, further research could focus on the mechanisms of action of this compound and its potential use in combination with chemotherapy. In immunology, further research could focus on the anti-inflammatory effects of this compound and its potential use in the treatment of autoimmune diseases.
Méthodes De Synthèse
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid can be synthesized using a variety of methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The Curtius rearrangement involves the reaction of an acyl azide with a nucleophile, followed by rearrangement to form the cyclic this compound molecule.
Applications De Recherche Scientifique
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
Propriétés
IUPAC Name |
1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQSJYTXRPREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401322 |
Source


|
| Record name | Cyclopropanecarboxylicacid, 1-amino-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153610-74-3 |
Source


|
| Record name | Cyclopropanecarboxylicacid, 1-amino-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
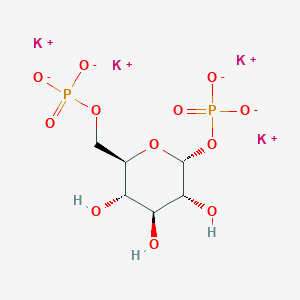
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
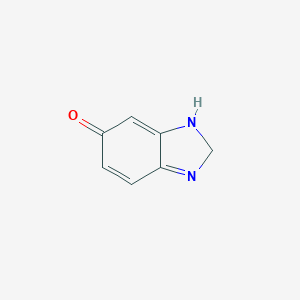


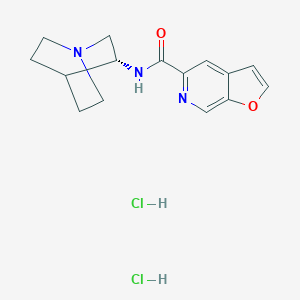
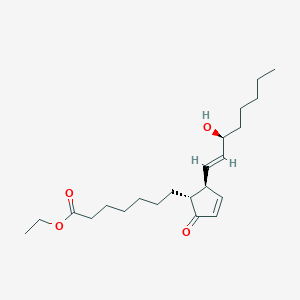
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
